For example, the synthesis of (2E)-1-(3-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one (CMADMA), a chalcone derivative, was achieved using the Claisen-Schmidt methodology []. While specific details regarding the synthesis of (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one are not provided in the given papers, a similar synthetic approach utilizing 3-methoxyacetophenone and 4-methylbenzaldehyde as starting materials could be employed.
Several papers within the dataset highlight the significance of X-ray crystallography in determining the three-dimensional structure of chalcones [, , , , , , , , , , , , , , , , , , , , , , , , , ]. This technique provides crucial information about bond lengths, bond angles, and dihedral angles, allowing researchers to establish structure-activity relationships and design novel chalcone derivatives with enhanced properties.
For example, (2E)‐1‐(2,4,6‐trimethoxyphenyl)‐3‐(4‐chlorophenyl)prop‐2‐en‐1‐one (TMOCC) has been shown to exhibit anticancer activity by suppressing the RAS‐ERK and AKT/FOXO3a signaling pathways []. Another study demonstrated the ability of (2E)‐1‐(4‐aminophenyl)‐3‐(4‐fluorophenyl)prop‐2‐en‐1‐one (PA-Fluorine) to potentiate antibiotic activity by inhibiting efflux pumps in bacteria []. These findings suggest that chalcones could exert their effects through interactions with specific molecular targets, modulating cellular processes and pathways.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4